molecular formula C9H18N2 B11920445 (1S,6S)-Spiro[4.4]nonane-1,6-diamine

(1S,6S)-Spiro[4.4]nonane-1,6-diamine

Cat. No.: B11920445
M. Wt: 154.25 g/mol
InChI Key: BNILUWOCEPQBHS-JVIMKECRSA-N
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Description

(1S,6S)-Spiro[44]nonane-1,6-diamine is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-Spiro[4.4]nonane-1,6-diamine typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a variety of methods, including intramolecular cyclization of suitable precursors.

    Introduction of Amino Groups: The introduction of amino groups at the 1 and 6 positions can be accomplished through nucleophilic substitution reactions. Common reagents for this step include amines and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-Spiro[4.4]nonane-1,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include halogens for electrophilic substitution and amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,6S)-Spiro[4.4]nonane-1,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6S)-Spiro[4.4]nonane-1,6-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-Spiro[4.4]nonane-1,6-diol: This compound shares a similar spirocyclic structure but differs in the functional groups present.

    1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with oxygen atoms in the ring structure.

Uniqueness

(1S,6S)-Spiro[4.4]nonane-1,6-diamine is unique due to its specific arrangement of amino groups and spirocyclic structure, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(4S,9S)-spiro[4.4]nonane-4,9-diamine

InChI

InChI=1S/C9H18N2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8H,1-6,10-11H2/t7-,8-,9?/m0/s1

InChI Key

BNILUWOCEPQBHS-JVIMKECRSA-N

Isomeric SMILES

C1C[C@@H](C2(C1)CCC[C@@H]2N)N

Canonical SMILES

C1CC(C2(C1)CCCC2N)N

Origin of Product

United States

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